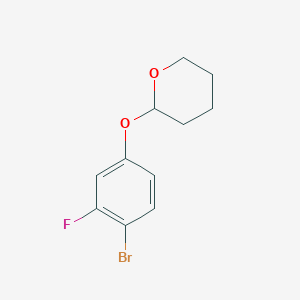

2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran

Description

Basic Identification and Nomenclature

The compound this compound is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise molecular identity. The Chemical Abstracts Service registry number for this compound is 485832-11-9, which serves as its primary identification code in chemical databases worldwide. The molecular descriptor library number assigned to this compound is MFCD27924330, providing an additional layer of identification within chemical information systems.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention as this compound. Alternative nomenclature includes the designation as 2H-Pyran, 2-(4-bromo-3-fluorophenoxy)tetrahydro-, which emphasizes the pyran ring system as the parent structure. The compound is also referred to as 2-(4-bromo-3-fluorophenoxy)oxane, utilizing the oxane nomenclature for the six-membered oxygen-containing ring.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 485832-11-9 |

| Molecular Descriptor Library Number | MFCD27924330 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Alternative Name | 2-(4-bromo-3-fluorophenoxy)oxane |

| Simplified Molecular Input Line Entry System | FC1=CC(OC2CCCCO2)=CC=C1Br |

The Simplified Molecular Input Line Entry System representation of this compound is FC1=CC(OC2CCCCO2)=CC=C1Br, which provides a linear notation describing the complete molecular structure including the positions of all atoms and bonds. This notation clearly indicates the fluorine substitution at position 3 of the phenyl ring, the bromine substitution at position 4, and the ether linkage to the tetrahydropyran moiety.

Chemical Classification and Structural Features

This compound belongs to the heterocyclic compound family, specifically classified as an ether derivative incorporating both aromatic and saturated ring systems. The compound exhibits a molecular formula of C11H12BrFO2 with a molecular weight of 275.11 grams per mole. This heterocyclic structure combines fundamental architectural elements that are prevalent in medicinal chemistry and organic synthesis.

The tetrahydropyran component of the molecule represents a fully saturated six-membered heterocyclic compound containing one oxygen atom. Tetrahydropyran, also known by its International Union of Pure and Applied Chemistry name tetrahydro-2H-pyran, serves as an important structural motif in organic chemistry with the molecular formula C5H10O and molecular weight of 86.1323 grams per mole. This saturated heterocycle behaves similarly to conventional ethers but with modified steric profiles due to its cyclic nature.

The phenoxy group attached to the tetrahydropyran ring contains two halogen substituents that significantly influence the compound's chemical properties. The presence of the bromine atom at the para position (position 4) and the fluorine atom at the meta position (position 3) of the phenyl ring creates a unique electronic environment that affects both the compound's reactivity and stability. These halogen substitutions are particularly significant in pharmaceutical applications, as the phenoxy group represents a key pharmacophore component for many drugs currently in use.

| Structural Component | Description | Molecular Contribution |

|---|---|---|

| Tetrahydropyran Ring | Six-membered saturated heterocycle | C5H10O (86.13 g/mol) |

| Phenoxy Group | Aromatic ether linkage | C6H5O |

| Bromine Substituent | Halogen at para position | Br (79.90 g/mol) |

| Fluorine Substituent | Halogen at meta position | F (18.998 g/mol) |

| Overall Molecule | Complete structure | C11H12BrFO2 (275.11 g/mol) |

The structural arrangement of this compound places it within the category of substituted ethers, where the ether functional group connects an aromatic system to a saturated heterocyclic system. The ether linkage follows the general formula R1-O-R2, where R1 represents the dihalogenated phenyl group and R2 represents the tetrahydropyran moiety. This structural configuration is particularly noteworthy because it combines the electronic properties of aromatic halogenation with the conformational flexibility of the saturated ring system.

Historical Context and Research Significance

The research significance of this compound emerges from its role as a versatile building block in organic synthesis and its potential applications in pharmaceutical development. The compound represents an important class of halogenated heterocycles that have gained prominence in medicinal chemistry due to their unique structural features and synthetic utility.

Heterocyclic compounds containing five-membered and six-membered rings have been extensively studied for their biological activities, with particular emphasis on their antibacterial properties. The identified heterocycles used in antibacterial design often contain one to four heteroatoms including nitrogen, oxygen, and sulfur. While this compound specifically incorporates oxygen as its heteroatom, the broader context of heterocyclic research demonstrates the significance of such compounds in pharmaceutical applications.

The phenoxy group component of this molecule aligns with established research demonstrating the importance of terminal phenoxy groups as privileged moieties in drug scaffolds. Compounds bearing phenoxy groups have been shown to possess anti-inflammatory properties and serve as key pharmacophore components for various therapeutic applications including viral drugs, prostate relievers, and Bruton kinase inhibitors. The presence of the phenoxy moiety in pharmaceutical compounds often provides opportunities for target matching, selectivity enhancement, π-π interactions, and increased hydrogen bonding capacity through the oxygen ether atom.

| Research Application | Significance | Reference Context |

|---|---|---|

| Building Block Synthesis | Versatile intermediate for complex molecules | Organic synthesis applications |

| Pharmaceutical Development | Phenoxy pharmacophore significance | Anti-inflammatory and therapeutic applications |

| Copper-Catalyzed Reactions | Substrate for etherification processes | Ullmann ether synthesis |

| Material Science | Halogenated aromatic systems | Electronic property modifications |

The synthetic utility of this compound is exemplified through its application in copper-catalyzed etherification reactions. Research on copper-catalyzed Ullmann ether synthesis has demonstrated that aryl ethers, including phenoxy-containing compounds, comprise important classes of medicinally active compounds. The bromophenoxy structural motif present in this molecule makes it particularly suitable for such synthetic transformations, where the bromine atom can serve as a leaving group in cross-coupling reactions.

The compound's significance extends to its role in contemporary pharmaceutical research, where heterocyclic compounds have become increasingly important. Analysis of Food and Drug Administration-approved small compounds indicates that nitrogen-heterocycles form the majority of pharmaceutical drug structural skeletons, accounting for approximately 84% of all molecules, with 59% containing at least one nitrogen heterocycle. While this specific compound contains oxygen rather than nitrogen as its heteroatom, it represents part of the broader heterocyclic framework that dominates modern pharmaceutical development.

Properties

IUPAC Name |

2-(4-bromo-3-fluorophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c12-9-5-4-8(7-10(9)13)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEKKNBXHVFZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Prins Cyclization and Barbier–Prins One-Pot Synthesis

A notable method involves a one-pot Barbier–Prins reaction using ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) as solvent and catalyst.

In this approach, allyl bromide reacts with aldehydes in the presence of [BMIM][PF6], which accelerates the Barbier reaction and promotes Prins cyclization, leading to the formation of tetrahydropyran rings in good yields.

The ionic liquid can be recovered and reused multiple times without significant loss in yield, enhancing the method's sustainability.

The reaction proceeds via initial formation of homoallylic alcohol intermediates followed by intramolecular cyclization to yield the tetrahydropyran ring.

SnBr2 formed in situ acts as a catalyst for the Prins cyclization step.

| Parameter | Conditions/Details | Outcome |

|---|---|---|

| Solvent | [BMIM][PF6] ionic liquid | Enhances reaction rate |

| Temperature | Room temperature | Mild conditions |

| Reaction time | ~8 hours | Efficient cyclization |

| Catalyst | SnBr2 (in situ) | Promotes Prins cyclization |

| Product purification | Silica gel chromatography | High purity tetrahydropyran |

| Reusability of ionic liquid | Up to 5 cycles without yield loss | Sustainable process |

Representative Multi-Step Synthesis Example

Starting from 2-hydroxy-4-substituted phenyl ethanone derivatives protected with tetrahydropyran groups, a Rap–Stoermer condensation with 2-bromo-acetophenone can form THP-protected benzofuran ketones.

Deprotection with HCl/dioxane yields phenolic derivatives that can undergo further functionalization to introduce bromo and fluoro substituents.

This multi-step approach allows for structural rigidity and planarity, beneficial for biological activity.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Remarks |

|---|---|---|---|---|

| Tetrahydropyran ring formation | Barbier–Prins one-pot reaction | Allyl bromide, aldehydes, [BMIM][PF6], SnBr2 | Room temp, 8 h | Good yields, reusable ionic liquid |

| Attachment of 4-bromo-3-fluorophenyl group | Pd-catalyzed cross-coupling (Kumada, Suzuki) | Pd(OAc)2, NiCl2(dppe), Grignard reagents | Mild to moderate temp | Efficient coupling |

| Friedel-Crafts acylation (related systems) | Friedel-Crafts reaction | Acid chlorides, Lewis acids | Moderate temp | Moderate yield (~69%) |

| Protection/deprotection steps | THP protection/deprotection | HCl/dioxane | Standard conditions | Enables selective functionalization |

Research Findings and Notes

The use of ionic liquids like [BMIM][PF6] offers an environmentally friendly and efficient route for tetrahydropyran ring synthesis, with the advantage of catalyst and solvent recyclability.

Palladium and nickel catalysis remain the preferred methods for introducing halogenated phenyl groups due to their high selectivity and efficiency.

Multi-step syntheses involving protection/deprotection strategies allow for precise control over substitution patterns but may reduce overall yield due to additional steps.

Characterization of the final compound typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding phenols or reduction to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under mild conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions include 4-bromo-3-fluorophenol, various substituted phenoxy derivatives, and reduced forms of the original compound .

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran can act as potential anticancer agents. For instance, derivatives with similar structures have been evaluated for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. A notable study highlighted the synthesis of chromenopyridine derivatives, which demonstrated significant readthrough-inducing activity in cellular models related to cancer treatment .

Enzyme Modulation

The compound has shown promise in modulating enzyme activity, particularly in the context of genetic disorders such as Hurler syndrome. In a study involving mutant CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) cells, compounds that share structural similarities with this compound were tested for their ability to enhance CFTR activity. The results indicated significant improvements in chloride secretion, suggesting therapeutic potential for cystic fibrosis and related diseases .

Polymer Chemistry

In polymer chemistry, derivatives of tetrahydropyran compounds are explored for their potential as monomers or additives in the synthesis of novel polymers. Their unique structural features allow for modifications that can enhance the physical properties of polymers, such as thermal stability and mechanical strength. Research has indicated that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a focused study on chromenopyridine derivatives, researchers synthesized various compounds related to this compound. They assessed their effects on cancer cell lines, revealing that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. This study provides a framework for developing new anticancer therapies based on similar chemical structures.

Case Study 2: Cystic Fibrosis Treatment

A study evaluated the efficacy of tetrahydropyran derivatives in enhancing CFTR function in F508del mutant cells. The results showed that specific modifications to the tetrahydropyran core led to improved rescue of CFTR activity, with some compounds achieving effects comparable to existing therapies like VX-770. This highlights the potential of this compound analogs in treating genetic disorders.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenoxy Tetrahydropyran Derivatives

Key Compounds:

- 2-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS 36603-49-3): Lacks the 3-fluoro substituent, resulting in reduced steric hindrance and distinct electronic properties. Reported purity ≥97% ().

- 2-(3-Bromophenoxy)tetrahydro-2H-pyran (CAS 57999-49-2): Bromine at the meta position alters reactivity in electrophilic aromatic substitution ().

- 2-(4-Bromo-2-methoxyphenethoxy)tetrahydro-2H-pyran (): Incorporates a methoxy group and ethoxy linker, enhancing solubility in polar solvents.

Table 1: Bromophenoxy Analogs

Key Differences :

- Steric Profile: Bulkier 4-bromo-3-fluorophenoxy groups may hinder nucleophilic attack at the pyran oxygen compared to monosubstituted derivatives .

Fluorophenoxy Tetrahydropyran Derivatives

Key Compounds:

- 2-(4-Fluorophenoxy)tetrahydro-2H-pyran: Synthesized via nickel-catalyzed copolymerization (). The absence of bromine reduces molecular weight (MW = 196.22) and alters lipophilicity (logP ~1.8 vs. 2.5 for the target compound).

- (E)-2-(4-Chlorostyryl)tetrahydro-2H-pyran (): Replaces phenoxy with a styryl group, introducing π-conjugation for fluorescence applications.

Table 2: Fluorinated Analogs

Other Halogenated and Non-Halogenated Derivatives

Key Compounds:

- 2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS 17739-45-6): A bromoalkyl ether used in synthesizing heterocycles ().

- Tetrahydro-2-(4-methylphenoxy)-2H-pyran (CAS 13481-09-9): Methyl substituent increases hydrophobicity (logP ~2.1) ().

Table 3: Diverse Substituent Effects

Key Differences :

- Bromoethoxy Derivatives: Serve as flexible linkers in polymer chemistry (), unlike rigid phenoxy-based compounds.

- Methylphenoxy Analog: Lacks halogen-directed reactivity, making it less suitable for cross-coupling reactions .

Biological Activity

2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran is a synthetic compound notable for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

The compound has a unique structure that allows it to interact with various biological targets. Its molecular formula is , featuring a tetrahydropyran ring substituted with a bromofluorophenyl moiety. This configuration contributes to its reactivity and biological profile.

This compound interacts with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer properties. The compound's ability to undergo substitution reactions enhances its versatility in biological applications.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, related phenoxy derivatives have shown inhibition of tumor growth in glioma cell lines. A study demonstrated that such compounds could inhibit AKT signaling pathways, which are crucial in cancer progression .

Enzyme Inhibition

The compound has been reported to inhibit certain kinases, which play a vital role in cellular signaling pathways. For example, it was found to inhibit PKBβ/AKT2 with an IC50 of approximately 12 μM, indicating its potential as a therapeutic agent against malignancies associated with aberrant AKT signaling .

Case Studies

- Study on Anticancer Properties : A study evaluated the effects of this compound on glioma cells. The results showed a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as an anticancer agent.

- Kinase Inhibition Study : Another research focused on the inhibitory effects of the compound on various kinases involved in cancer pathways. It was found that the compound selectively inhibited PKBβ/AKT2 while exhibiting low toxicity towards non-cancerous cells, making it a promising candidate for further development .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran, and which reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or metal-catalyzed coupling. For example, bromo-fluorophenol derivatives react with activated tetrahydropyran precursors under basic conditions (e.g., KOH in DMSO) at 60–80°C . Diastereoselectivity can be enhanced using copper(II)–bisphosphine catalysts (e.g., L3 ligand) to control stereochemistry during cyclization . Key factors include solvent polarity, temperature control, and stoichiometric ratios of reactants. Monitoring via TLC and quenching with aqueous workup are critical for purity .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized in characterizing the stereochemistry and purity of this compound?

- Methodological Answer : 1H and 13C NMR are essential for confirming regiochemistry and stereochemistry. For example, coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons in the tetrahydropyran ring) and integration ratios distinguish diastereomers . Aromatic proton splitting patterns (e.g., meta-fluorine vs. para-bromine substituents) resolve substitution positions. Purity is assessed via absence of extraneous peaks in DMSO-d6 or CDCl3 spectra .

Q. What initial biological screening approaches are recommended to assess the compound's potential pharmacological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., HMG-CoA reductase for lipid-lowering activity, as seen in structurally related statin analogs) . Cell-based models (e.g., hepatic or cancer cell lines) evaluate cytotoxicity and anti-proliferative effects. Use IC50 determination with dose-response curves (0.1–100 µM) and validate via Western blotting for target protein modulation .

Q. What are the key considerations for ensuring stability during storage and handling, based on its chemical properties?

- Methodological Answer : The compound is sensitive to hydrolysis due to the tetrahydropyran ether linkage. Store under inert gas (N2/Ar) at –20°C in anhydrous DMSO or THF. Avoid prolonged exposure to light or moisture. Stability assays (HPLC monitoring over 72 hours at pH 7.4 and 37°C) confirm degradation rates .

Q. Which analytical techniques (besides NMR) are essential for confirming the compound's identity and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 303.0). IR spectroscopy identifies functional groups (C-O-C stretch at 1100–1250 cm⁻¹). Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve diastereoselectivity challenges in synthesizing tetrahydropyran derivatives, and what role do chiral ligands play?

- Methodological Answer : Chiral bisphosphine ligands (e.g., L3) with copper(II) catalysts induce diastereoselectivity by stabilizing transition states during cyclization. For example, L3 increases axial selectivity by 30% compared to non-chiral ligands. Optimize solvent polarity (THF vs. DMF) and reaction time (12–24 hours) to minimize epimerization .

Q. What experimental strategies can address discrepancies in reported biological activity data across different studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., identical cell lines, serum-free conditions). For conflicting HMG-CoA reductase inhibition data, compare kinetic parameters (Km/Vmax) and use recombinant enzymes to isolate variables. Contradictions may arise from differential metabolite interference or assay pH effects .

Q. How can computational methods predict metabolic pathways, and what in vitro models validate these predictions?

- Methodological Answer : Use docking simulations (AutoDock Vina) to predict cytochrome P450 interactions. Validate via liver microsomal assays (NADPH-dependent metabolism) and LC-MS/MS to identify hydroxylated or dehalogenated metabolites. Adjust logP values (e.g., <3.0) to enhance metabolic stability .

Q. What advanced techniques optimize reaction conditions for introducing bromo and fluoro substituents in similar scaffolds?

- Methodological Answer : Directed ortho-metalation (DoM) with n-BuLi selectively installs bromine at the 4-position. Fluorine is introduced via Balz-Schiemann reaction (diazonium tetrafluoroborate intermediates) or electrophilic fluorination (Selectfluor®). Monitor regioselectivity via 19F NMR .

Q. How do researchers analyze conflicting NMR data from structurally similar compounds to assign correct configurations?

- Methodological Answer : Employ 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOE correlations between the fluorophenyl group and tetrahydropyran axial protons confirm spatial proximity in one diastereomer. Compare experimental data with DFT-calculated chemical shifts (Gaussian09) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.